molecular formula C27H27F2N5O3 B610443 雷米布鲁替尼 CAS No. 1787294-07-8

雷米布鲁替尼

货号: B610443
CAS 编号: 1787294-07-8
分子量: 507.5 g/mol
InChI 键: CUABMPOJOBCXJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remibrutinib is a small molecule drug designed as a Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in development for the treatment of chronic spontaneous urticaria (CSU) . CSU is a severe skin condition characterized by unpredictable episodes of itching, painful hives (urticaria), and swelling, lasting at least six weeks. The underlying cause remains unknown, and it significantly impacts patients’ quality of life.

科学研究应用

作用机制

瑞米布鲁汀的作用机制包括:

    BTK 抑制: 通过阻断 BTK,它破坏下游信号通路,防止组胺释放。

    分子靶点: BTK 本身是主要靶点。

    通路: BTK 抑制影响免疫反应和炎症过程。

安全和危害

Remibrutinib was well-tolerated at all doses without any dose-limiting toxicity . It showed encouraging blood and skin pharmacodynamics with a favorable safety profile .

未来方向

Remibrutinib is currently being tested in phase 2 clinical studies for chronic spontaneous urticaria and Sjoegren’s syndrome . It has the potential to be a best-in-class covalent BTK inhibitor for the treatment of autoimmune diseases .

生化分析

Biochemical Properties

Remibrutinib acts as a BTK inhibitor . BTK is a nonreceptor cytoplasmic tyrosine kinase in the Tec family of protein tyrosine kinases . By inhibiting BTK, remibrutinib blocks the BTK cascade and prevents the release of histamine that causes itchy hives (wheals) and swelling .

Cellular Effects

Remibrutinib has shown efficacy in various cellular models. For instance, it has demonstrated significant changes in gene expression in blood, and serum protein abundance compared with placebo . It also showed efficacy in an EAE model indicating a dual mechanism based on inhibition of B cells, as well as of myeloid cells and microglia .

Molecular Mechanism

The molecular mechanism of remibrutinib involves the inhibition of BTK. BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways . By inhibiting BTK, remibrutinib blocks these signaling pathways, thereby preventing the release of histamine that causes symptoms of CSU .

Temporal Effects in Laboratory Settings

In the pivotal Phase III studies, REMIX-1 and REMIX-2, remibrutinib treatment showed significant symptom improvement early, which was sustained up to Week 52, in patients with CSU who remained symptomatic despite second-generation H1-antihistamine use .

Metabolic Pathways

Given its role as a BTK inhibitor, it is likely involved in pathways related to B-cell receptor and Fc receptor signaling .

Subcellular Localization

As a BTK inhibitor, it is likely to interact with BTK, which is a cytoplasmic protein

准备方法

合成路线:: 瑞米布鲁汀是一种共价、不可逆的 BTK 抑制剂 ,具有高选择性。它迅速与无活性 BTK 构象结合,导致持续抑制。 未结合的药物分子从体内清除,最大程度地减少全身暴露并减少副作用 .

工业生产:: 关于工业规模生产方法的详细信息在公共领域并不广泛可用。制药公司如诺华公司可能正在优化合成路线并扩大生产规模以进行临床试验。

化学反应分析

反应类型:: 瑞米布鲁汀的化学行为涉及与 BTK 的相互作用和组胺释放的抑制。虽然具体的反应是专有的,但它与 BTK 的不可逆结合对于治疗功效至关重要。

常用试剂和条件:: 其合成中使用的确切试剂和条件仍然保密。该化合物的选择性和安全性概况表明了仔细的设计和优化。

主要产品:: 感兴趣的主要产品是完全形成的瑞米布鲁汀分子,它抑制 BTK 并防止组胺诱发的瘙痒、荨麻疹和肿胀。

相似化合物的比较

虽然详细的比较有限,但瑞米布鲁汀的独特之处在于其高选择性、口服生物利用度和在 CSU 患者中快速改善症状。类似的化合物包括其他 BTK 抑制剂,如伊布替尼和阿卡布替尼。

属性

IUPAC Name

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABMPOJOBCXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787294-07-8
Record name Remibrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REMIBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Remibrutinib?

A1: Remibrutinib exerts its therapeutic effects by selectively and irreversibly inhibiting BTK. [, , ] This inhibition disrupts downstream signaling pathways crucial for B cell activation, differentiation, and function. [, , ]

Q2: How does Remibrutinib's selectivity for BTK compare to other BTK inhibitors?

A2: Remibrutinib exhibits a high degree of selectivity for BTK, particularly in comparison to earlier BTK inhibitors. This selectivity is attributed to its binding to an inactive conformation of BTK. [, , ]

Q3: What are the downstream effects of BTK inhibition by Remibrutinib on immune cells?

A3: Remibrutinib's inhibition of BTK leads to a significant downregulation of proteins and genes involved in B cell activity. This includes markers like CD23, FCRL1, FAIM3, and FCRL4. [] This downregulation impacts pathways such as B-cell receptor signaling, Fc receptor signaling, and platelet activation. [] Notably, Remibrutinib demonstrates a particularly strong inhibitory effect on FcRL4+ B cells, a subset of tissue-resident memory B cells implicated in inflammatory responses. []

Q4: Does Remibrutinib affect overall B cell numbers?

A4: Despite its targeted effects on B cell activity, research suggests that Remibrutinib does not significantly alter overall B cell numbers or the relative proportions of major B cell subsets. []

Q5: What is the molecular formula and weight of Remibrutinib?

A5: The molecular formula for Remibrutinib is C24H20FN5O2S, and its molecular weight is 461.53 g/mol. [, ]

Q6: Is there spectroscopic data available for Remibrutinib?

A6: While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are routinely employed for structural confirmation and characterization of drug candidates like Remibrutinib. []

Q7: How is Remibrutinib absorbed and metabolized in the body?

A7: Remibrutinib is rapidly absorbed following oral administration, reaching peak concentrations within 0.5 to 1.25 hours. [] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. []

Q8: What is the bioavailability of Remibrutinib?

A8: Remibrutinib exhibits an oral bioavailability of 34%. []

Q9: Does food intake affect the absorption of Remibrutinib?

A9: Food intake does not have a clinically relevant effect on Remibrutinib exposure, suggesting that dose adjustments based on food intake are not necessary. []

Q10: How does Remibrutinib interact with other drugs that are metabolized by CYP3A4?

A10: Concomitant administration of Remibrutinib with strong CYP3A4 inhibitors like ritonavir results in a 4.27-fold increase in Remibrutinib exposure. [] Conversely, co-administration with moderate to strong CYP3A4 inducers, such as efavirenz and rifampicin, can significantly decrease Remibrutinib exposure. [, ]

Q11: What is the duration of BTK occupancy after Remibrutinib administration?

A11: Remibrutinib achieves greater than 95% BTK occupancy in the blood for at least 24 hours after doses of 30 mg or higher. [] With multiple daily doses, near-complete BTK occupancy can be maintained. []

Q12: What in vitro models have been used to study the efficacy of Remibrutinib?

A12: In vitro studies have utilized human blood basophils and CD34+-derived mast cells to investigate Remibrutinib's inhibitory effects on cellular activation induced by various stimuli, including serum from chronic urticaria patients. [, ] Additionally, platelet aggregation and in vitro bleeding time assays have been employed to assess Remibrutinib’s impact on platelet function. [, ]

Q13: What animal models have been used to evaluate the efficacy of Remibrutinib?

A13: Remibrutinib's efficacy has been assessed in a rat collagen-induced arthritis model, demonstrating dose-dependent efficacy. [] Furthermore, [18F]-labeled PET tracers based on Remibrutinib have been used in preclinical models to study BTK expression and potential therapeutic targeting in vivo. [] Remibrutinib has also shown promising results in preclinical models of multiple sclerosis, reducing neuroinflammation driven by B cells and myeloid cells. [, ]

Q14: What clinical trials have been conducted with Remibrutinib?

A14: Remibrutinib is currently under investigation in various phases of clinical trials. Completed Phase II trials have focused on chronic spontaneous urticaria [4, 7, 9, 12, 14, 19-23, 29-34], Sjögren's syndrome [, ], and multiple sclerosis. [, , ] These trials have explored the safety, efficacy, and optimal dosing of Remibrutinib in these patient populations.

Q15: What is the safety profile of Remibrutinib based on preclinical and clinical data?

A15: Preclinical and clinical data indicate that Remibrutinib is generally well-tolerated across various doses. [, , ] Detailed safety data from completed Phase 2 studies in inflammatory immune-mediated diseases is available. [, ] Additionally, information regarding its impact on blood counts in chronic spontaneous urticaria patients can be found in a published 52-week extension study. [] Long-term safety and efficacy are continuously being monitored in ongoing clinical trials.

Q16: Are there any known biomarkers associated with Remibrutinib efficacy or response?

A17: Research on biomarkers to predict Remibrutinib efficacy or monitor treatment response is ongoing. Studies have investigated the relationship between baseline immunoglobulin E levels and response to Remibrutinib in chronic spontaneous urticaria patients. [, , ] Additionally, changes in serum immunoglobulin levels following Remibrutinib treatment have been examined. [, , ] Further research in this area is crucial for personalized medicine approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。